molecular formula C19H17N3O3 B11579408 5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11579408
M. Wt: 335.4 g/mol
InChI Key: DSVFMNLMOGJBDZ-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrile group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrile Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Substitution Reactions: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions using corresponding halides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides (e.g., ethyl bromide) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-[(4-Methoxyphenyl)amino]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-[(4-Ethoxyphenyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

5-(4-ethoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H17N3O3/c1-3-24-16-10-6-14(7-11-16)21-19-17(12-20)22-18(25-19)13-4-8-15(23-2)9-5-13/h4-11,21H,3H2,1-2H3

InChI Key

DSVFMNLMOGJBDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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